(R)-BOROPHE-(+)-PINANEDIOL-HCL

Description

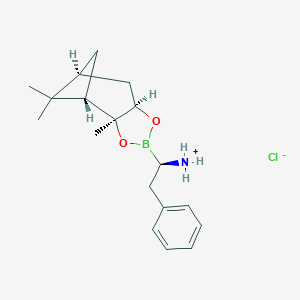

Structure

2D Structure

Propriétés

IUPAC Name |

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRPMGWYFYLFMY-SKAYQWHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719330 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178455-03-3 | |

| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Stereoselective Synthesis of R Borophe + Pinanediol Hcl

Strategies for the Enantioselective Construction of α-Amino Boronic Acid Derivatives

The enantioselective synthesis of α-amino boronic acid derivatives is crucial for accessing stereochemically pure compounds. Several powerful strategies have been developed to achieve this, with the Matteson homologation reaction and palladium-catalyzed cross-coupling reactions being particularly prominent.

Application of the Matteson Homologation Reaction in Chiral Boronic Ester Synthesis

The Matteson homologation reaction is a cornerstone for the stereoselective synthesis of α-amino boronic acid derivatives. scispace.comrsc.org This method involves the reaction of a chiral boronic ester with (dichloromethyl)lithium, followed by rearrangement to form an α-chloro boronic ester with high diastereomeric purity. rsc.org This intermediate can then be converted to the desired α-amino boronic ester through nucleophilic substitution. scispace.com The reaction has been successfully applied to a wide range of pinanediol boronic esters derived from aryl and alkyl Grignard reagents, providing access to derivatives of boroalanine, boroleucine, borovaline, and borophenylalanine. rsc.org

The general approach involves the conversion of a substituted pinanediol boronic ester to an α-chloroboronic ester via Matteson homologation. scispace.com Subsequent reaction with a nitrogen nucleophile, such as lithium hexamethyldisilazide (LiHMDS), followed by deprotection, yields the α-aminoboronic ester. scispace.com

The stereochemical outcome of the Matteson homologation is primarily dictated by the chiral auxiliary employed. mdpi.com (+)-Pinanediol, a readily available chiral diol derived from the natural terpene pinene, is a highly effective chiral auxiliary in this context. It forms a rigid bicyclic boronate ester that effectively shields one face of the boron atom, directing the incoming nucleophile to the less hindered face. rsc.org This substrate-controlled approach allows for the highly diastereoselective construction of the new stereocenter. mdpi.combris.ac.uk The choice between (+)- or (−)-pinanediol determines the resulting chirality of the α-carbon. scispace.com The use of pinanediol esters is advantageous due to their good stability, which is beneficial for subsequent chemical transformations. rsc.org

| Chiral Auxiliary | Effect on Stereochemistry | Reference |

| (+)-Pinanediol | Directs the formation of a specific enantiomer | scispace.com |

| (-)-Pinanediol | Directs the formation of the opposite enantiomer | scispace.com |

The mechanism of the Matteson homologation reaction has been a subject of detailed investigation to understand the origins of the high stereochemical induction. The process begins with the addition of (dichloromethyl)lithium to the chiral boronic ester, forming a tetrahedral boronate "ate" complex. rsc.orgmdpi.com This intermediate then undergoes a 1,2-migration of the organic group from the boron to the adjacent carbon, displacing a chloride ion. mdpi.com The presence of a Lewis acid, such as zinc chloride, can facilitate this rearrangement. mdpi.combristol.ac.uk The stereoselectivity arises from the preferential formation of one diastereomeric "ate" complex and the subsequent stereospecific rearrangement, which is guided by the steric environment created by the chiral diol. rsc.org Computational studies have indicated a significant energy difference between the transition states leading to the different diastereomers, explaining the high levels of stereocontrol observed. bristol.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Boronated Phenylalanine Analogues

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and practical method for the synthesis of boronated phenylalanine analogues, including the precursor to (R)-BOROPHE-(+)-PINANEDIOL-HCL. This approach typically involves the coupling of a suitably protected 4-iodophenylalanine derivative with a boron source in the presence of a palladium catalyst. researchgate.netoup.com

One common strategy utilizes the palladium-catalyzed cross-coupling of a protected 4-iodophenylalanine with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction can be carried out under various conditions, with the choice of catalyst, solvent, and base influencing the reaction efficiency. For instance, Pd(dppf)Cl₂ in DMSO with KOAc has been shown to be an effective catalytic system. nih.gov The resulting pinacol (B44631) boronate ester can then be deprotected to afford the desired boronic acid. researchgate.net

Another variation involves the use of pinacolborane (HBpin) as the boron source. oup.comnih.gov The reaction of a protected 4-iodophenylalanine with HBpin, catalyzed by a palladium complex such as [PdCl₂(PPh₃)₂], can provide the corresponding boronic ester in good yield. oup.com The choice of protecting groups on the amino and carboxyl functionalities of the phenylalanine starting material can significantly impact the yield of the cross-coupling reaction. nih.gov

| Reactants | Catalyst | Boron Source | Yield | Reference |

| N-Boc-4-iodophenylalanine methyl ester | Pd(dppf)Cl₂ | B₂pin₂ | up to 87% | nih.gov |

| Cbz-Tyr(Nf)-OBzl | [PdCl₂(PPh₃)₂] | Pinacolborane | 58% | oup.com |

| Cbz-4-Iodo-Phe-OBn | [PdCl₂(dppf)] | Pinacolborane | 84% | nih.gov |

Other Catalytic Asymmetric Borylation Approaches for Chiral Organoborons

Beyond the Matteson homologation and palladium-catalyzed cross-coupling, other catalytic asymmetric borylation methods have been developed for the synthesis of chiral organoborons. These methods offer alternative pathways to access these valuable compounds, often with high enantioselectivity.

Transition-metal-catalyzed asymmetric C-H borylation has emerged as an atom- and step-economical strategy for constructing chiral organoborate compounds. sioc-journal.cn This approach involves the direct borylation of a C-H bond under the control of a chiral catalyst, typically based on iridium or rhodium. The development of novel chiral ligands is crucial for achieving high enantioselectivity in these reactions. sioc-journal.cn

Copper-catalyzed asymmetric conjugate borylation reactions provide another avenue to chiral α-boronates. nih.govacs.org For example, the conjugate 1,4-borylation of α,β-unsaturated compounds using a copper(I) catalyst and a chiral ligand can generate α-chiral boronates in high yields and enantioselectivities. nih.gov This methodology has been extended to more challenging 1,6-, 1,8-, and 1,10-conjugate additions. nih.gov

Furthermore, catalytic asymmetric diboration of olefins, using transition metals and chiral diols, represents a straightforward and atom-economical method for producing valuable chiral 1,2-bis(boronic) esters. sioc-journal.cn

Development of Novel Synthetic Routes to this compound Precursors

The synthesis of this compound relies on the efficient preparation of its key precursors. Research in this area focuses on developing novel and improved synthetic routes that are practical, scalable, and provide high yields and stereoselectivity.

One key precursor is the chiral α-chloroboronic ester, which is typically synthesized via the Matteson homologation as described earlier. scispace.com Improvements to this process, such as the use of C₂-symmetric diols as chiral auxiliaries, have been explored to further enhance the diastereomeric purity of the product. iupac.org

The final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid, often in a solvent like diethyl ether, to precipitate the stable and handleable HCl salt.

The continuous development of new synthetic methodologies, including flow chemistry and novel catalytic systems, holds the potential to further streamline the synthesis of this compound and other chiral α-amino boronic acid derivatives.

Deprotection Strategies for Pinanediol Boronic Esters in the Synthesis of Free Boronic Acids

The pinanediol group serves as an excellent chiral auxiliary and protecting group for the boronic acid moiety during synthesis. However, its efficient removal to yield the free boronic acid is a critical step. Several deprotection strategies have been developed, each with its own advantages and substrate scope.

One of the most common methods involves transesterification . This approach typically utilizes an excess of a sacrificial boronic acid, such as phenylboronic acid, in a biphasic system of acetonitrile (B52724) and n-hexane to drive the equilibrium towards the deprotected product. nih.gov This method is often effective but can require careful purification to remove the sacrificial boronic acid and the liberated pinanediol.

Another effective strategy involves the use of fluorinated intermediates . Treatment of pinanediol boronic esters with potassium hydrogen difluoride (KHF₂) can lead to the formation of trifluoroborate salts. nih.govresearchgate.netacs.orgresearchgate.net In the case of α-amido alkyl boronate esters, aqueous workup can yield difluoroboranes. nih.govacs.orgresearchgate.net These fluorinated intermediates can then be converted to the free boronic acids under various conditions. For instance, trifluoroborates can be hydrolyzed to boronic acids using trimethylsilyl (B98337) chloride (TMSCl) in aqueous acetonitrile. researchgate.net

Acidic hydrolysis is also a viable deprotection method. For instance, hydrolysis in degassed hydrochloric acid under reflux conditions has been employed to convert pinanediol esters to the corresponding free boronic acids. nih.gov However, the stability of the target molecule under strongly acidic conditions must be considered.

The choice of deprotection method often depends on the specific substrate and the desired final form of the product. The following table summarizes key deprotection strategies for pinanediol boronic esters.

Table 1: Comparison of Deprotection Strategies for Pinanediol Boronic Esters

| Deprotection Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Transesterification | Phenylboronic acid | Biphasic system (acetonitrile/n-hexane); requires removal of sacrificial boronic acid. | nih.gov |

| Fluorinated Intermediates | KHF₂, TMSCl | Forms stable trifluoroborate or difluoroborane (B8323493) intermediates; subsequent hydrolysis yields the free boronic acid. | nih.govresearchgate.netacs.orgresearchgate.net |

| Acidic Hydrolysis | HCl | Can be effective but requires consideration of the substrate's acid stability. | nih.gov |

| Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | An alternative for certain substrates, particularly when other methods are not suitable. | researchgate.net |

Process Optimization and Efficiency Considerations in the Synthesis of Chiral Boronic Acid Derivatives

The efficient and scalable synthesis of chiral boronic acid derivatives like this compound is paramount for their practical application. Process optimization focuses on maximizing yield, purity, and stereoselectivity while minimizing cost and environmental impact.

A critical aspect of the synthesis is the Matteson homologation reaction , which is a powerful tool for the stereoselective introduction of a carbon atom adjacent to the boron. nih.govnih.gov This reaction typically involves the treatment of a chiral pinanediol boronic ester with a lithiated dihalomethane. The stereochemical outcome is directed by the chiral pinanediol auxiliary. Optimization of this step often involves careful control of temperature and the choice of base to minimize side reactions and epimerization. For example, maintaining low temperatures (e.g., -78 °C) during the reaction and subsequent workup is crucial to prevent the loss of stereochemical integrity, especially at the benzylic position which is prone to epimerization. nih.gov

The choice of starting materials and reagents also plays a significant role in process efficiency. The use of commercially available and stable precursors can streamline the synthesis. Furthermore, the development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov For instance, a one-pot Matteson homologation can be employed to avoid the isolation of the potentially unstable α-chloro intermediate. nih.gov

Purification strategies are another key area for optimization. While chromatographic methods are often used at the laboratory scale, crystallization is generally preferred for large-scale production due to its lower cost and higher throughput. The formation of a hydrochloride salt, as in the case of this compound, can facilitate purification by inducing crystallization and improving the handling characteristics of the final product.

The following table outlines key considerations for process optimization in the synthesis of chiral boronic acid derivatives.

Table 2: Process Optimization Considerations for Chiral Boronic Acid Derivative Synthesis

| Optimization Area | Key Considerations | Impact on Efficiency | Citations |

|---|---|---|---|

| Stereocontrol | Choice of chiral auxiliary (e.g., (+)-pinanediol); strict temperature control during homologation to prevent epimerization. | Maximizes the yield of the desired stereoisomer. | nih.gov |

| Reaction Conditions | One-pot procedures; optimization of solvent, base, and reaction time. | Reduces processing time, waste, and improves overall yield. | nih.gov |

| Starting Materials | Use of readily available and stable precursors. | Simplifies the synthetic route and reduces costs. | nih.gov |

| Purification | Development of crystallization-based purification methods; formation of salts to improve handling and crystallinity. | Enables scalable and cost-effective isolation of the final product. | nih.govgoogle.comgoogle.com |

Biological and Medicinal Research Applications of R Borophe + Pinanediol Hcl

Enzyme Inhibition Studies: Targeting Proteases with the Boronic Acid Moiety

The boronic acid group is a versatile pharmacophore in medicinal chemistry, particularly for the design of enzyme inhibitors. researchgate.net Its ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of proteases makes it a powerful tool for creating potent and selective inhibitors. rsc.orgnih.gov

Peptidyl boronic acids are recognized as potent inhibitors of serine proteases, a class of enzymes that utilize a key serine residue for catalysis. mdpi.com The mechanism of inhibition involves the boronic acid moiety acting as a transition-state analog. nih.gov It mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the protease. nih.gov

The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic hydroxyl group of the serine residue in the enzyme's active site. mdpi.com This interaction forms a stable, tetracoordinated boronate complex, effectively locking the enzyme in an inactive state. rsc.org This bond, while covalent, is typically reversible. pnas.org The stability and kinetics of this interaction, including slow dissociation rates, contribute to the high potency of many boronic acid inhibitors. researchgate.netpnas.org This mechanism is generally considered more effective than that of corresponding peptide aldehydes. nih.gov

The inhibitory action of boronic acids extends to threonine proteases. A prominent target in this class is the proteasome, a multi-catalytic protease complex essential for protein degradation in cells. nih.govresearchgate.net The proteasome's active sites contain N-terminal threonine residues whose hydroxyl groups are crucial for its catalytic activity. nih.gov

Peptide boronic acids have been developed as highly effective proteasome inhibitors. nih.gov The underlying mechanism is analogous to serine protease inhibition, where the boronic acid group forms a reversible covalent complex with the active site threonine's hydroxyl group. nih.gov This inhibition disrupts the proteasome's function, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov This dependency on protein processing makes cancer cells, particularly multiple myeloma cells, highly susceptible to proteasome inhibitors. researchgate.net The clinical success of bortezomib (B1684674), a dipeptidyl boronic acid, in treating multiple myeloma validated the proteasome as a therapeutic target and established boronic acids as an important class of anti-cancer agents. researchgate.netresearchgate.net

The potency and selectivity of boronic acid inhibitors can be fine-tuned through systematic chemical modifications, a process known as structure-activity relationship (SAR) studies. nih.gov Researchers synthesize and evaluate series of related compounds to understand how changes in different parts of the molecule affect its biological activity. researchgate.netnih.gov

Key areas of modification include:

The Peptide Backbone (P-sites): Altering the amino acid residues (e.g., at the P1, P2 positions) that interact with the enzyme's substrate-binding pockets can dramatically influence selectivity. nih.gov For instance, in developing inhibitors for prostate-specific antigen (PSA), an iterative approach modifying the peptide sequence led to highly potent and specific inhibitors. nih.gov

The N-terminal Acyl Moiety: Changes to the N-terminal capping group can impact potency and pharmacokinetic properties. A study on tyropeptin derivatives showed that various acyl groups, such as 3-phenoxyphenylacetamide, yielded potent proteasome inhibition. researchgate.net

The Boronic Acid Moiety: While the boronic acid itself is the "warhead," modifications to its substituents can influence its reactivity and interactions within the active site. Replacing other functional groups with a boronic acid has been shown to significantly enhance affinity, in some cases by enabling a more extensive network of hydrogen bonds with the target enzyme. nih.gov

These studies are crucial for designing inhibitors that are highly selective for their target enzyme, thereby minimizing off-target effects.

Table 1: Inhibitory Potency of Selected Boronic Acid Derivatives This table presents data on the inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of various peptidyl boronic acid compounds against their target proteases.

| Compound/Derivative | Target Enzyme | Inhibitory Potency (Kᵢ / IC₅₀) | Source |

|---|---|---|---|

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Kᵢ ≈ 65 nM | nih.gov |

| Tyropeptin Derivative (3-phenoxyphenylacetamide 6) | Proteasome (Chymotrypsin-like activity) | IC₅₀ = 0.053 µM | researchgate.net |

| WLS6a | hClpXP (Serine Protease) | IC₅₀ = 29 µM | mdpi.comresearchgate.net |

| MG262 | hClpXP (Serine Protease) | IC₅₀ ≈ 40 µM | mdpi.comresearchgate.net |

| Dipeptide boronic acid 15 | Proteasome | IC₅₀ = 4.60 nM | nih.gov |

The ultimate test of a potential therapeutic agent is its activity in a biological context. Boronic acid inhibitors are frequently evaluated in cell-based assays and, in some cases, animal models to confirm that their enzymatic inhibitory activity translates into a desired physiological effect. figshare.com

For example, potent inhibitors of the Plasmodium falciparum protease SUB1, developed through chemical optimization, were shown to block parasite egress from red blood cells and inhibit parasite replication in in vitro culture. pnas.org Similarly, dipeptidyl boronic acid proteasome inhibitors have demonstrated the ability to halt the cell cycle and inhibit the growth of human multiple myeloma cell lines. nih.gov In other studies, lead inhibitors against PSA were advanced to in vivo models to assess their impact on the growth of PSA-producing xenografts. nih.gov These evaluations in relevant biological systems are a critical step in the development of boronic acid-based therapeutic candidates.

Research into Boron Neutron Capture Therapy (BNCT) Applications of Boronated Phenylalanine

Boron Neutron Capture Therapy (BNCT) is a binary cancer radiotherapy that uses a non-toxic boron-10 (B1234237) (¹⁰B) carrier agent that selectively accumulates in tumor cells. titech.ac.jpfrontiersin.org Subsequent irradiation of the tumor with a beam of low-energy (thermal) neutrons triggers a nuclear fission reaction in the ¹⁰B atoms. titech.ac.jpresearchgate.net This reaction releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei, which have a very short path length of approximately one cell diameter. frontiersin.orgresearchgate.net This allows for the selective destruction of cancer cells while sparing adjacent healthy tissue. titech.ac.jp

The success of BNCT hinges on the development of boron carriers that can achieve high concentrations in tumors while maintaining low levels in surrounding normal tissue and blood. researchgate.netnih.gov Boronated amino acids, particularly p-boronophenylalanine (BPA), have been a major focus of this research and are used in clinical BNCT. researchgate.netnih.govresearchgate.net

The design of these carriers exploits the altered metabolism of cancer cells. Many tumors overexpress specific amino acid transporters to meet their high demand for nutrients needed for rapid proliferation. titech.ac.jp BPA is designed to mimic the natural amino acid phenylalanine, allowing it to be recognized and transported into cancer cells primarily by the L-type Amino Acid Transporter 1 (LAT1), which is often upregulated in tumors like high-grade gliomas. titech.ac.jpresearchgate.netnih.gov

The synthesis of boronated amino acids is a key area of research, with various chemical methods being developed to create BPA and other novel boron-containing amino acid derivatives. nih.govconsensus.app Research continues to focus on designing new carriers to address challenges such as improving tumor specificity, increasing the amount of boron delivered per molecule, and optimizing clearance rates from normal tissues. researchgate.netnih.gov

Table 2: Transporters and Cellular Uptake of Boronophenylalanine (BPA) This table summarizes key transporters involved in BPA uptake and provides examples of uptake levels in cancer cell lines.

| Transporter/System | Role in BPA Uptake | BPA Concentration / Kₘ | Cell Line | Boron Uptake | Source |

|---|---|---|---|---|---|

| LAT1 | Major transporter for BPA | Kₘ = 20.3 ± 0.8 µM | Multiple | Major determinant at 100 µM BPA | nih.gov |

| LAT2 | Transports BPA | Kₘ = 88.3 ± 5.6 µM | - | - | nih.gov |

| ATB(0,+) | Transports BPA | Kₘ = 137.4 ± 11.7 µM | MCF-7 | Significant contribution at 1000 µM BPA | nih.gov |

| MKN45 Cells | Gastric Cancer Model | 50 µg/mL BPA for 3h | MKN45 | 1.15 µg/10⁷ cells | frontiersin.org |

Mechanistic Insights into Boron Delivery and Retention in Cancer Cells

The efficacy of boron-based cancer therapies, such as Boron Neutron Capture Therapy (BNCT), is critically dependent on the selective accumulation of boron-10 (¹⁰B) within tumor cells. nih.govnih.gov The compound (R)-BOROPHE-(+)-PINANEDIOL-HCL is a protected form of (R)-4-boronophenylalanine (BPA), a key boron delivery agent. chemicalbook.comsigmaaldrich.com The pinanediol group serves as a protecting group for the boronic acid moiety, which is hydrolyzed in vivo to release the active BPA. The selective uptake of BPA by cancer cells is primarily mediated by specific amino acid transporters that are overexpressed in many types of tumors.

The primary transporter responsible for the uptake of BPA into cancer cells is the L-type Amino Acid Transporter 1 (LAT1). nih.govaacrjournals.orgjst.go.jp LAT1 is highly expressed in a variety of malignant tumors and is associated with tumor cell growth and proliferation. aacrjournals.org This transporter recognizes BPA as an analogue of large neutral amino acids like phenylalanine and tyrosine, facilitating its transport across the cell membrane. jst.go.jpwindows.net

Research on human glioblastoma and metastatic brain tumors has shown that the number of LAT1-expressing cells can be significantly higher than the number of proliferating cells, suggesting that BPA-based BNCT could target a larger population of tumor cells than indicated by proliferation markers alone. nih.govaacrjournals.org Studies using fresh tumor explants demonstrated that BPA uptake was inhibited by both phenylalanine and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a specific inhibitor of LAT1, confirming the transporter's crucial role. aacrjournals.org

Kinetic studies have been performed to characterize the affinity of various transporters for BPA. These studies reveal that LAT1 transports BPA with a high affinity. The Michaelis-Menten constant (K_m), which indicates the substrate concentration at which the transport rate is half of the maximum, provides insight into this affinity.

Table 1: Kinetic Parameters of BPA Transport by Amino Acid Transporters This table is interactive. Click on the headers to sort the data.

| Transporter | K_m (μM) for BPA | Primary Transport Characteristic |

|---|---|---|

| LAT1 | 20.3 ± 0.8 | High-affinity, Na⁺-independent |

| LAT2 | 88.3 ± 5.6 | Lower-affinity, Na⁺-independent |

| ATB⁰,⁺ | 137.4 ± 11.7 | Low-affinity, Na⁺-dependent |

Data sourced from studies on human aromatic amino acid transporters functionally expressed in Xenopus oocytes. windows.net

The data indicates that LAT1 is the major determinant for BPA uptake at lower, more physiologically relevant concentrations, while other transporters like ATB⁰,⁺ may contribute at higher concentrations. windows.net The expression level of LAT1 in cancer cell lines has been shown to be directly proportional to the rate of BPA uptake. windows.net Furthermore, studies correlating 4-borono-2-¹⁸F-fluoro-phenylalanine (¹⁸F-FBPA) PET imaging with LAT1 expression in head and neck cancer patients found a moderate correlation, suggesting that while LAT1 is a key factor, other mechanisms may also influence boron accumulation. nih.gov In cases of discrepancy, LAT1 expression was sometimes a better predictor of BNCT treatment response than the imaging signal alone. nih.gov

Once inside the cell, the retention of boron is crucial for the success of BNCT. The goal is to achieve and maintain a therapeutic concentration of approximately 20–50 μg of ¹⁰B per gram of tumor tissue, with a high tumor-to-normal tissue ratio (ideally >3:1). nih.govmdpi.com The pinanediol protecting group on this compound is designed to be cleaved, releasing BPA, which then accumulates within the cell. The continued expression and activity of transporters like LAT1 on the cell membrane contribute to this accumulation, creating a concentration gradient that favors intracellular retention for the duration of the neutron irradiation procedure. nih.govaacrjournals.org

Exploration of Other Potential Biological Targets and Therapeutic Modalities for Boronic Acid Derivatives

The unique chemical properties of the boronic acid group have led to the exploration of its derivatives for a wide range of therapeutic applications beyond BNCT. nih.gov The boron atom in boronic acids is a Lewis acid, capable of forming reversible covalent bonds with nucleophilic groups, such as the hydroxyl group of serine residues found in the active sites of many enzymes. nih.govasm.org This ability to act as a transition state analogue inhibitor has made boronic acids a privileged scaffold in drug discovery. asm.orgmdpi.com

A prime example of the success of this approach is the development of proteasome inhibitors. The proteasome is a multi-enzyme complex responsible for degrading intracellular proteins, and its inhibition is a key strategy in cancer therapy. Dipeptidyl boronic acids, such as bortezomib and ixazomib, have been approved for the treatment of multiple myeloma. mdpi.comresearchgate.netnih.gov These drugs bind to the threonine residue in the catalytic site of the proteasome, effectively blocking its function and inducing apoptosis in cancer cells. mdpi.com

Another major area of investigation is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin. mdpi.comnih.gov Boronic acids can mimic the tetrahedral intermediate formed during β-lactam hydrolysis, binding to the catalytic serine residue of the β-lactamase and inhibiting its activity. asm.orgnih.gov This has led to the development of boronic acid-based β-lactamase inhibitors, such as vaborbactam (B611620), which is used in combination with antibiotics to treat resistant bacterial infections. mdpi.com

The versatility of boronic acid derivatives has been demonstrated through their application as inhibitors for a variety of other enzymes.

Table 2: Examples of Boronic Acid Derivatives as Enzyme Inhibitors This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Enzyme(s) | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| Dipeptidyl Boronic Acids | Proteasome | Oncology (e.g., Multiple Myeloma) | Reversible covalent inhibition of the catalytic threonine residue. mdpi.com |

| Cyclic Boronic Acids | β-Lactamases (e.g., KPC, CTX-M) | Infectious Disease | Transition state analogue; forms a reversible adduct with the catalytic serine. asm.orgmdpi.com |

| Various Boronic Acids | Serine Proteases (e.g., Chymotrypsin) | Various | Mimics tetrahedral species formed during hydrolysis. researchgate.net |

| Benzoxaboroles | Phosphodiesterase-4 (PDE4) | Dermatology (e.g., Atopic Dermatitis) | Inhibition of the enzyme involved in inflammation. nih.gov |

| Various Boronic Acids | Histone Deacetylases (HDACs) | Oncology | Forms a transition state analogue that binds to the active site zinc ion. mdpi.com |

| Aliphatic Boronic Acids | Penicillin-Binding Proteins (PBPs) | Infectious Disease | Covalent inhibition of the active site serine residue. nih.gov |

Furthermore, boronic acids have been investigated as inhibitors of histone deacetylases (HDACs) and as sensors for saccharides and dopamine. mdpi.comresearchgate.net The ability of the boron atom to adopt a tetrahedral geometry allows it to effectively mimic transient states in enzymatic reactions, making it a powerful tool for designing potent and selective inhibitors against a wide array of biological targets. researchgate.net This ongoing research highlights the broad potential of boronic acid chemistry in developing novel therapeutics for various diseases.

Computational and Theoretical Investigations of R Borophe + Pinanediol Hcl Interactions

Molecular Docking and Dynamics Simulations of Boronic Acid-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to proteins. For boronic acid-based inhibitors, these methods are crucial for understanding the formation of the covalent bond with the catalytic serine residue within the active site of serine proteases.

Molecular docking studies on boronic acid derivatives, such as those targeting urokinase-type plasminogen activator (uPA), have been performed to identify the most probable binding poses and key intermolecular interactions. biorxiv.orgresearchgate.net In a typical docking protocol, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. For instance, in studies of novel boronic acid inhibitors of uPA, docking scores have been used to rank potential inhibitors, with lower binding affinity scores indicating potentially stronger binding. biorxiv.orgresearchgate.net

MD simulations provide a more dynamic picture of the protein-ligand complex, allowing the exploration of its conformational landscape and stability over time. These simulations can reveal the role of water molecules in the binding site and the dynamic nature of the hydrogen bond network that stabilizes the complex. For boronic acid inhibitors, MD simulations can help to understand the structural rearrangements that occur upon covalent bond formation and to assess the stability of the resulting tetrahedral boronate adduct.

Table 1: Representative Molecular Docking Results for Boronic Acid Derivatives

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| C14H21BN2O2S | uPA | -3.2481 | Not specified |

| C8H11BN2O2S | uPA | -3.3591 | ASP189, SER214, HIS57 |

| C₁₈H₃₁N₃O₂S | uPA | -5.3983 | ARG217 |

| C9H9F3N2S | uPA | -3.7709 | ASP189, GLY219, SER190 |

This table presents data from a study on novel boronic acid derivatives targeting uPA and is intended to be representative of the types of results obtained from molecular docking studies. biorxiv.org

Quantum Mechanical (QM) Studies on Binding Energies and Covalent Adduct Formation

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a higher level of theory to investigate the electronic structure of molecules and the energetics of chemical reactions. QM studies are particularly valuable for understanding the formation of the covalent adduct between the boronic acid and the active site serine of a protease, a process that is challenging to model accurately with classical force fields used in standard MD simulations.

These studies can calculate the binding energies of the protein-ligand complex with high accuracy, taking into account the electronic effects of covalent bond formation. biorxiv.org For example, QM calculations using the hybrid functional B3LYP have been employed to determine the binding energy of boronic acid derivatives within the binding pocket of uPA. biorxiv.orgresearchgate.net Such calculations can also elucidate the charge distribution in the active site and the nature of the transition state leading to the covalent adduct.

Furthermore, computational studies have investigated the Lewis acidity of boronic acids and the stabilization of the boronate form through interactions with surrounding residues. sdu.dknih.gov The energy difference between the trigonal boronic acid and the tetrahedral boronate anion is a key factor in the binding affinity. QM calculations can quantify how the protein environment, including polar-π interactions and solvation effects, stabilizes the charged boronate form, thereby facilitating covalent inhibition. sdu.dk

Table 2: Representative Quantum Mechanical Calculation Values for a Boronic Acid Derivative

| Calculation Type | Value |

|---|---|

| Geometric Optimization (opt) | 53.9 |

| Single Point Energy (SPE) | -66.3 |

| Self-Consistent Reaction Field (SCRF) | -49.0 |

This table shows computational analysis values for the boronic acid derivative C14H21BN2O2S bound to the uPA binding pocket, as determined by DFT calculations. biorxiv.org

Pharmacophore Modeling and Ligand-Based Design for Novel Inhibitors

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for biological activity. A pharmacophore model can be generated from a set of active molecules, even in the absence of a protein structure. The key features typically include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positive and negative ionizable groups.

For boronic acid-based inhibitors, a pharmacophore model would likely include:

An aromatic hydrophobic feature corresponding to the phenyl ring of the phenylalanine side chain.

A hydrogen bond donor/acceptor feature representing the boronic acid moiety, which is capable of forming the covalent bond with the catalytic serine.

Additional hydrogen bond donor and acceptor features from the peptide backbone.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the desired features and are therefore likely to be active. biorxiv.org This approach is a key component of ligand-based design for discovering new inhibitors. nih.govgardp.org The accuracy of a pharmacophore model can be assessed by its ability to distinguish between active and inactive compounds. biorxiv.org

Conformational Analysis and Stereochemical Influence of the Pinanediol Moiety in Biological Recognition

The (+)-pinanediol moiety in (R)-BOROPHE-(+)-PINANEDIOL-HCL plays a critical stereochemical role. This rigid, bicyclic framework significantly constrains the conformational freedom of the molecule. This rigidity is advantageous as it reduces the entropic penalty upon binding to a protein and presents the pharmacophoric features in a well-defined spatial orientation for optimal interaction with the target.

Conformational analysis of this compound would reveal that the pinanediol group acts as a chiral directing group, influencing the presentation of the boronic acid and the phenylalanine side chain. vulcanchem.com The stereochemistry at the carbon atom attached to the boron, which is of the (R)-configuration, is crucial for the compound's biological activity. This specific stereoisomer is often required for potent inhibition of target proteases, as the alternative (S)-isomer may not fit as well into the active site. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for the Characterization of R Borophe + Pinanediol Hcl

Chromatographic Techniques for Enantiomeric Purity and Diastereomeric Ratio Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For chiral molecules such as (R)-BoroPhe-(+)-pinanediol-HCl, chiral HPLC is indispensable for determining enantiomeric purity and diastereomeric ratios. uma.esresearchgate.netrjptonline.org

Detailed Research Findings:

The synthesis of this compound involves the use of (+)-pinanediol as a chiral auxiliary, which can lead to the formation of diastereomers. nih.gov Chiral HPLC methods, often employing specialized columns like Chiralpak®, are utilized to separate and quantify these stereoisomers. The separation is based on the differential interaction of the enantiomers and diastereomers with the chiral stationary phase of the column.

Validation of these HPLC methods is critical and typically involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netrjptonline.org For instance, a developed chiral HPLC method for a similar compound demonstrated the capability to detect the undesired enantiomer at levels as low as 0.1%. This level of sensitivity is crucial for ensuring the high enantiomeric excess required for pharmaceutical applications.

The diastereoselectivity of the synthesis of pinanediol boronate esters can be very high, often achieving over 99.5% diastereomeric excess. Chiral HPLC is the primary tool to confirm this high level of stereochemical purity. The separation of enantiomers at the baseline is a key performance indicator of a successful chiral HPLC method. uma.es

Interactive Data Table: Typical Parameters for Chiral HPLC Analysis

| Parameter | Typical Value/Range | Significance |

| Column | Chiralpak® series (e.g., IG-3) | Provides the chiral environment for separation. |

| Mobile Phase | Mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) | Optimizes the separation by influencing the interactions between the analytes and the stationary phase. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects the resolution and analysis time. |

| Detection | UV at a specific wavelength (e.g., 220 nm) | Allows for the quantification of the separated isomers. |

| Enantiomeric Excess (ee) | >99% | A critical quality attribute for chiral drugs. |

| Diastereomeric Ratio (dr) | >99:1 | Indicates the efficiency of the stereoselective synthesis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Analysis (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. nih.govescholarship.org For boron-containing compounds like this compound, both proton (¹H) and boron-11 (B1246496) (¹¹B) NMR are particularly informative. mdpi.comacs.org Furthermore, for fluorinated analogs, fluorine-19 (¹⁹F) NMR offers a highly sensitive and specific analytical window. rsc.org

Detailed Research Findings:

¹¹B NMR spectroscopy is uniquely suited for probing the local environment of the boron atom. nih.govmdpi.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron center. mdpi.com In pinanediol boronate esters, the boron atom is typically tricoordinate (trigonal planar) or tetracoordinate (tetrahedral), and these two environments give rise to distinct signals in the ¹¹B NMR spectrum. This allows for the direct observation of the boronate ester linkage.

For fluorinated derivatives, ¹⁹F NMR is an exceptionally useful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. rsc.orgbeilstein-journals.org This technique can be used to monitor the electronic environment of the fluorine atom, providing insights into intermolecular interactions and conformational changes. beilstein-journals.orgbioline.org.br The development of ¹⁹F-centered NMR analysis, which utilizes a suite of experiments to correlate ¹⁹F with ¹H and ¹³C, can provide a wealth of structural information. rsc.org

Interactive Data Table: Key NMR Spectroscopic Data for Pinanediol Boronate Esters

| Nucleus | Typical Chemical Shift (δ) / ppm | Information Provided |

| ¹H | ~7.2-7.4 (phenyl protons), ~1.1 (pinanediol methyl group) | Confirms the presence of key structural fragments. |

| ¹¹B | Varies depending on coordination (trigonal vs. tetrahedral) | Provides direct evidence of boronate ester formation and boron geometry. mdpi.com |

| ¹³C | Specific resonances for each carbon atom | Elucidates the carbon skeleton of the molecule. |

| ¹⁹F (for fluorinated analogs) | Highly sensitive to the local electronic environment | Useful for studying interactions and conformation. rsc.org |

Mass Spectrometry Approaches for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound. It is also instrumental in assessing the purity of a sample by detecting and identifying impurities. nih.govyoutube.comyoutube.com

Detailed Research Findings:

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound, which has a molecular weight of 335.68 g/mol and a molecular formula of C₁₈H₂₇BClNO₂. bldpharm.comalfa-chemistry.com This high level of accuracy helps to confirm the elemental composition and provides strong evidence for the molecular identity of the compound.

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of intact molecules. In the case of this compound, ESI-MS would be expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different structural components, such as the loss of the pinanediol group or the phenylmethyl group. This fragmentation analysis provides an additional layer of structural confirmation. Mass spectrometry is also a powerful tool for detecting impurities, even at trace levels, which is crucial for ensuring the purity of the final compound. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₈H₂₇BClNO₂ | Defines the elemental composition. bldpharm.comalfa-chemistry.com |

| Molecular Weight | 335.68 g/mol | A fundamental physical property. bldpharm.com |

| Exact Mass | 335.1823370 g/mol | Provides high-confidence confirmation of the molecular formula. alfa-chemistry.com |

| Major MS Peak (ESI+) | [M+H]⁺ at m/z 336.19 | Confirms the molecular weight of the intact molecule. |

| Key Fragmentation Pathways | Loss of pinanediol, loss of the B-N containing ring | Provides structural information. |

X-ray Crystallography for Absolute Configuration Assignment and Ligand-Receptor Complex Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.goved.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement.

Detailed Research Findings:

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the spatial arrangement of all atoms, thereby confirming the (R) configuration at the chiral center of the phenylalanine moiety and the specific stereochemistry of the (+)-pinanediol group. nih.goved.ac.uk The determination of the absolute structure is crucial for understanding its biological activity, as different enantiomers can have vastly different pharmacological effects.

Beyond the structure of the molecule itself, X-ray crystallography can also be used to study how this compound interacts with its biological targets, such as enzymes or receptors. preprints.orgnih.gov By co-crystallizing the compound with its target protein, it is possible to obtain a detailed three-dimensional picture of the ligand-receptor complex. This provides invaluable insights into the binding mode, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the conformational changes that may occur upon binding. researchgate.netmdpi.com This information is critical for structure-based drug design and for understanding the mechanism of action at a molecular level.

Interactive Data Table: Crystallographic Data and its Implications

| Parameter | Information Obtained | Importance |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Fundamental crystallographic data. |

| Space Group | The symmetry of the crystal lattice. | Provides information about the packing of molecules. ed.ac.uk |

| Atomic Coordinates | The precise 3D position of every atom in the molecule. | Defines the complete molecular structure. |

| Absolute Configuration | The definitive stereochemistry at all chiral centers. | Essential for understanding biological activity. nih.govnih.gov |

| Ligand-Receptor Interactions | Details of the binding mode within a protein active site. | Guides the design of more potent and selective inhibitors. preprints.orgnih.gov |

Future Research Directions and Translational Perspectives for R Borophe + Pinanediol Hcl

Development of Next-Generation Synthetic Strategies for Scalable and Sustainable Production

The advancement of (R)-BoroPhe-(+)-Pinanediol-HCl and similar chiral α-aminoboronic acid derivatives from laboratory-scale synthesis to industrial production necessitates the development of scalable, efficient, and sustainable synthetic methods. Current research focuses on several key areas to achieve these goals.

One of the primary challenges in synthesizing chiral boronic esters is achieving high enantioselectivity. The Matteson homologation, which utilizes a chiral auxiliary like (+)-pinanediol, is a foundational method for controlling the stereochemistry at the carbon atom adjacent to the boron. researchgate.netgoogle.com This method involves the reaction of a boronic ester with a dichloromethyl- or chloromethyllithium, followed by nucleophilic displacement to introduce the amino group. researchgate.net While effective, this method often requires cryogenic temperatures and stoichiometric use of chiral auxiliaries, which can be costly and generate significant waste, posing challenges for large-scale production.

Next-generation strategies are moving towards catalytic asymmetric methods to improve sustainability and efficiency. univaq.it Transition-metal-catalyzed hydroboration of enamides or related substrates presents a promising alternative for the synthesis of chiral α-aminoboronic esters. rsc.org For instance, copper(I)-catalyzed systems with N-heterocyclic carbene (NHC) ligands have been shown to facilitate the asymmetric synthesis of α-aminoboronic esters with high stability. rsc.org Rhodium-catalyzed asymmetric hydroboration of allylic phosphonates also offers a pathway to chiral tertiary boronic esters. Furthermore, the development of iron-catalyzed borylation of propargylic acetates points towards the use of more abundant and less toxic metals, contributing to greener synthetic processes. diva-portal.org

Improving the stability of the final boronic acid product is another critical aspect of sustainable production. Boronic acids are prone to dehydration to form boroxines and can be unstable under certain conditions. The use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a strategy to protect the boronic acid moiety. MIDA boronates are stable, crystalline solids that can be easily handled and purified, and they release the free boronic acid under mild conditions, serving as a slow-release prodrug form.

Future research in this area will likely focus on optimizing catalytic systems to achieve higher turnover numbers and enantioselectivities under milder reaction conditions. The development of continuous flow processes for the synthesis of these compounds could also enhance scalability and safety. Furthermore, exploring biocatalytic approaches, using enzymes to perform key transformations, could offer a highly selective and environmentally benign route to chiral boronic acid derivatives.

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Matteson Homologation | Use of chiral auxiliaries like (+)-pinanediol. | High diastereoselectivity. | Requires cryogenic temperatures and stoichiometric reagents. |

| Catalytic Asymmetric Hydroboration | Transition-metal catalysts (e.g., Cu, Rh, Fe). | Improved sustainability and efficiency. | Catalyst cost and optimization for specific substrates. |

| MIDA Boronates | Protection of the boronic acid moiety. | Enhanced stability and handling. | Additional protection/deprotection steps. |

| Biocatalysis | Use of enzymes for key transformations. | High selectivity, environmentally friendly. | Enzyme stability and availability for specific reactions. |

Exploration of Novel Biological Targets and Therapeutic Areas for Boronic Acid-Based Compounds

While the initial success of bortezomib (B1684674), a boronic acid-based proteasome inhibitor, has firmly established this class of compounds in cancer therapy, the therapeutic potential of boronic acids extends far beyond proteasome inhibition. nih.govmdpi.com The unique ability of the boronic acid functional group to act as a transition-state analog for serine proteases has led to the exploration of a wide range of new biological targets. nih.govmdpi.com

Serine Proteases: Boronic acids are potent inhibitors of various serine proteases involved in a multitude of physiological and pathological processes. nih.govmdpi.com For example, inhibitors of human neutrophil elastase (HNE) have been developed for inflammatory diseases. mdpi.com Peptidyl boronic acids have also been designed to target prostate-specific antigen (PSA) for potential applications in prostate cancer therapy and imaging. nih.gov Furthermore, boronic acid derivatives are being investigated as inhibitors of viral serine proteases, such as the hepatitis C virus (HCV) NS3 protease, offering a potential new class of antiviral agents. nih.gov

β-Lactamases: The rise of antibiotic resistance is a major global health threat. Boronic acids, particularly cyclic boronic esters like vaborbactam (B611620), have emerged as effective inhibitors of bacterial β-lactamases. mdpi.comnih.gov These inhibitors can be co-administered with β-lactam antibiotics to protect them from degradation by resistant bacteria, thereby restoring their efficacy. sci-hub.se

Aminoacyl-tRNA Synthetases: Leucyl-tRNA synthetase (LeuRS) is another promising target for boronic acid-based drugs. nih.govscispace.com By mimicking the binding of the tRNA molecule in the editing site of the enzyme, benzoxaboroles like tavaborole (B1682936) can inhibit protein synthesis in fungi and bacteria, leading to their use as antifungal and antibacterial agents. mdpi.comnih.govresearchgate.net

Other Emerging Targets: Research is also expanding to other enzyme classes and even non-protein targets. For instance, boronic acid-based compounds have been developed as inhibitors of arginase, which is implicated in immune suppression in the tumor microenvironment. There is also emerging evidence that boronic acids can interact with RNA, opening up possibilities for targeting RNA-mediated biological processes.

The versatility of the boronic acid scaffold allows for fine-tuning of selectivity and potency against these diverse targets. The future in this area lies in the rational design of new boronic acid derivatives with improved pharmacokinetic properties and target specificity, leading to the development of novel therapeutics for a wide range of diseases, including infectious diseases, inflammatory disorders, and various types of cancer.

| Biological Target | Therapeutic Area | Example Compound(s) |

| Proteasome | Cancer (Multiple Myeloma) | Bortezomib, Ixazomib nih.govmdpi.com |

| Serine Proteases (e.g., HNE, PSA, HCV NS3) | Inflammatory Diseases, Cancer, Viral Infections | Peptidyl boronic acids mdpi.comnih.govmdpi.com |

| β-Lactamases | Bacterial Infections | Vaborbactam mdpi.comnih.govsci-hub.se |

| Leucyl-tRNA Synthetase (LeuRS) | Fungal and Bacterial Infections | Tavaborole, AN3365 mdpi.comnih.govscispace.com |

| Arginase | Cancer Immunotherapy | Boronic acid-based inhibitors |

Integration with Advanced Drug Delivery Systems and Nanotechnology Approaches

A significant challenge in the therapeutic application of small molecule drugs, including boronic acid derivatives, is achieving targeted delivery to the site of action while minimizing off-target effects. Advanced drug delivery systems and nanotechnology offer promising solutions to overcome these hurdles. nih.govmdpi.com

Boronic acids and their esters, such as this compound, can be incorporated into various nanocarriers to improve their therapeutic index. These nanocarriers can be designed to respond to specific stimuli present in the disease microenvironment, such as changes in pH, redox potential (e.g., reactive oxygen species - ROS), or the presence of specific biomolecules like glucose. mdpi.comencyclopedia.pub

Stimuli-Responsive Nanoparticles: Phenylboronic acid (PBA) moieties can be functionalized onto nanoparticles to create systems that target sialic acid, which is often overexpressed on the surface of cancer cells. nih.gov This allows for targeted drug delivery to tumors. Furthermore, the boronic ester bond can be engineered to be cleavable in response to the acidic tumor microenvironment or high levels of ROS, leading to controlled drug release at the target site. mdpi.com Boron nitride nanotubes and nanoparticles are also being explored as carriers for chemotherapeutic agents, with their release triggered by the acidic pH of tumors. mdpi.com

Hydrogels for Controlled Release: Boronic acid-functionalized hydrogels are another promising platform for drug delivery. mdpi.comnih.gov These hydrogels can form dynamic covalent bonds with diols, such as those found in polyvinyl alcohol (PVA), creating a cross-linked network that can encapsulate drugs. mdpi.compreprints.org The release of the drug can be controlled by changes in pH or the application of shear forces. mdpi.compreprints.org These injectable or implantable hydrogels can provide sustained local drug delivery, which is particularly beneficial for post-surgical treatments or chronic conditions. nih.gov

Pinanediol Esters as Prodrugs: The pinanediol ester in compounds like this compound can act as a prodrug moiety. These esters are generally more stable than the free boronic acids and can improve cell permeability. Once inside the cell or at the target site, the ester can be hydrolyzed to release the active boronic acid. This strategy can protect the drug from premature degradation and reduce off-target interactions.

Future research in this domain will focus on the development of multifunctional nanocarriers that can combine targeting, controlled release, and imaging capabilities for theranostic applications. The design of biodegradable and biocompatible nanocarriers is also crucial for their clinical translation. The integration of this compound and other boronic acid derivatives into these advanced delivery systems holds the potential to significantly enhance their therapeutic efficacy and safety.

| Delivery System | Mechanism | Potential Application |

| Stimuli-Responsive Nanoparticles | pH, ROS, or glucose-triggered drug release. | Targeted cancer therapy. nih.govmdpi.com |

| Boronic Acid-Functionalized Hydrogels | pH or shear-force-controlled drug release. | Sustained local drug delivery. mdpi.comnih.govpreprints.org |

| Pinanediol Esters | Prodrug approach for improved stability and permeability. | Enhanced cellular uptake and targeted release. |

| Boron Nitride Nanotubes/Nanoparticles | Encapsulation and pH-triggered release of drugs. | Chemotherapy delivery. mdpi.com |

Addressing Challenges and Identifying Opportunities in the Clinical Translation of Boron-Containing Therapeutics

The journey of a boron-containing compound from a promising laboratory finding to a clinically approved therapeutic is fraught with challenges, but also presents significant opportunities. The successful clinical translation of drugs like bortezomib, ixazomib, and vaborbactam has paved the way for broader acceptance and interest in this class of compounds. nih.govmdpi.comnih.gov

Challenges:

Stability and Pharmacokinetics: Boronic acids can be unstable in aqueous solutions and may exhibit complex pharmacokinetic profiles. Strategies to improve stability, such as the use of pinanediol or MIDA esters, are crucial.

Off-Target Effects and Toxicity: The reactivity of the boronic acid moiety can lead to off-target binding and potential toxicity. jcadonline.com Careful molecular design to enhance target selectivity is essential. The development of targeted delivery systems can also mitigate this issue. nih.gov

Drug Resistance: As with any therapeutic agent, the development of drug resistance is a concern. Understanding the mechanisms of resistance and developing strategies to overcome them, such as combination therapies, is an important area of research. sci-hub.se

Scalability of Synthesis: The complex, multi-step synthesis of chiral boronic acids can be a hurdle for large-scale, cost-effective production. The development of efficient and sustainable synthetic methods is critical for commercial viability. univaq.itdiva-portal.org

Regulatory Hurdles: The unique chemistry of boron-containing compounds may present specific regulatory challenges that need to be addressed through comprehensive preclinical and clinical studies.

Opportunities:

Broad Therapeutic Potential: Boronic acids have shown activity against a wide range of biological targets, offering opportunities to develop novel treatments for numerous diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions. mdpi.comnih.govresearchgate.net

Addressing Unmet Medical Needs: The ability of boronic acids to inhibit enzymes that are difficult to target with other types of inhibitors, such as serine proteases and aminoacyl-tRNA synthetases, provides an opportunity to address unmet medical needs. nih.govmdpi.comnih.gov

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are central to BNCT, a targeted radiation therapy for cancer. The development of new boron delivery agents with high tumor selectivity and accumulation is a major opportunity to improve the efficacy of this treatment modality. mdpi.commdpi.com

Personalized Medicine: The integration of boronic acid-based drugs with diagnostic imaging and advanced drug delivery systems can pave the way for personalized medicine approaches, where treatment is tailored to the individual patient's disease characteristics. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (R)-BOROPHE-(+)-PINANEDIOL-HCl to ensure purity and reproducibility?

- Methodological Answer : Synthesis typically involves coupling (R)-2-pyrrolidineboronic acid with (+)-pinanediol under acidic conditions, followed by HCl salt formation. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : For verifying stereochemistry and boron-pinanediol ester bonding .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per catalog specifications) and resolve enantiomeric impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (C15H28BNO2·HCl, M.W. 301.66) .

Q. How can researchers assess the stability and solubility of this compound under varying experimental conditions?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (e.g., exposure to light, heat, or humidity) with HPLC monitoring to identify degradation products .

- Solubility Profiling : Employ shake-flask methods in buffers (pH 1–10) and organic solvents (DMSO, ethanol) to determine partition coefficients. Note that boronic ester derivatives are often hydrophobic, requiring solubilization aids like cyclodextrins .

- Data Interpretation : Compare results against structurally similar compounds (e.g., (R)-Boroleucine-(+)-pinanediol·HCl) to identify trends in boronic acid stability .

Advanced Research Questions

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the optimization of experimental parameters in studies involving this compound?

- Methodological Answer :

- Feasibility : Pilot studies should test reaction scalability (e.g., 0.1g vs. 5g batches) and cost-effectiveness of purification methods .

- Novelty : Explore understudied applications (e.g., catalytic asymmetric synthesis or boron neutron capture therapy) to differentiate from prior work on pinanediol-boronate complexes .

- Ethical/Relevant : Ensure compliance with chemical safety protocols (e.g., waste disposal of boron-containing compounds) and align with funding priorities in medicinal chemistry .

Q. What statistical approaches are suitable for analyzing dose-response relationships or enantiomeric excess in studies using this compound?

- Methodological Answer :

- Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. Validate assumptions with residual plots and goodness-of-fit tests (R<sup>2</sup> > 0.95) .

- Enantiomeric Analysis : Apply chiral HPLC with peak integration, followed by t-tests or ANOVA to compare enantiomer ratios across experimental groups .

- Data Contradictions : Address outliers using Grubbs' test and report confidence intervals to quantify uncertainty .

Q. How can researchers resolve contradictions in published data on the catalytic efficiency or biological activity of this compound?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like solvent systems, temperature, and assay types (e.g., enzyme inhibition vs. cell-based assays) .

- Open Data Practices : Share raw NMR spectra, HPLC chromatograms, and reaction yields in appendices or repositories to enable reproducibility checks .

- Controlled Replication : Repeat key experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate confounding factors .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.